molecular formula C18H23NO B13947597 N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine CAS No. 63991-13-9

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine

Cat. No.: B13947597
CAS No.: 63991-13-9
M. Wt: 269.4 g/mol
InChI Key: OOKXTIAMWIVZNL-UHFFFAOYSA-N
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Description

N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine: is an organic compound with the molecular formula C18H23NO and a molar mass of 269.38 g/mol . This compound is characterized by its phenoxybenzylamine structure, which includes a phenoxy group attached to a benzylamine moiety, with additional diethyl and methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine typically involves the reaction of 4-phenoxybenzyl chloride with N,N-diethyl-alpha-methylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine involves its interaction with specific molecular targets. The compound is known to interact with alpha-adrenergic receptors , leading to the relaxation of smooth muscle cells and the widening of blood vessels. This results in a decrease in blood pressure and increased blood flow . The compound’s effects are mediated through the inhibition of alpha-adrenergic receptor activity, which prevents the binding of endogenous agonists and reduces vasoconstriction .

Comparison with Similar Compounds

  • N,N-Dimethyl-4-phenoxybenzylamine
  • N,N-Diethyl-4-phenoxybenzylamine
  • N,N-Diethyl-4-(phenyldiazenyl)aniline

Comparison: N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with molecular targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

63991-13-9

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N,N-diethyl-1-(4-phenoxyphenyl)ethanamine

InChI

InChI=1S/C18H23NO/c1-4-19(5-2)15(3)16-11-13-18(14-12-16)20-17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3

InChI Key

OOKXTIAMWIVZNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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